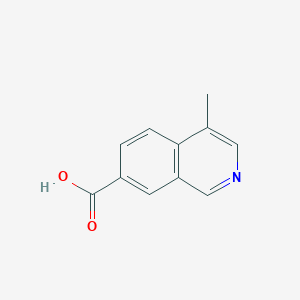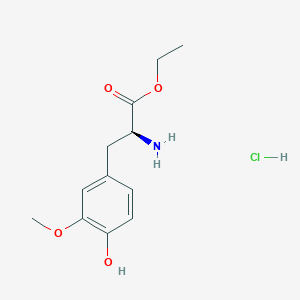
Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring. This compound is often used in research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride typically involves the esterification of 4-hydroxy-3-methoxyphenylpropanoic acid with ethanol in the presence of a strong acid catalyst like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then subjected to amination using a suitable amine source under controlled conditions to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propylamine.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride can be compared with similar compounds such as:
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate: Lacks the amino group, which may result in different biological activities.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and properties.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: The carboxylic acid form, which may have different solubility and reactivity profiles.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H18ClNO4 |
|---|---|
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO4.ClH/c1-3-17-12(15)9(13)6-8-4-5-10(14)11(7-8)16-2;/h4-5,7,9,14H,3,6,13H2,1-2H3;1H/t9-;/m0./s1 |
Clé InChI |
ZICUEPGXFUNSGI-FVGYRXGTSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)OC)N.Cl |
SMILES canonique |
CCOC(=O)C(CC1=CC(=C(C=C1)O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


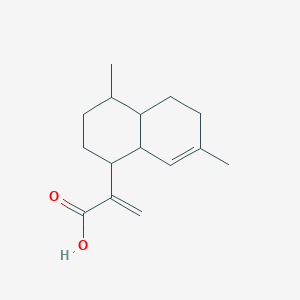
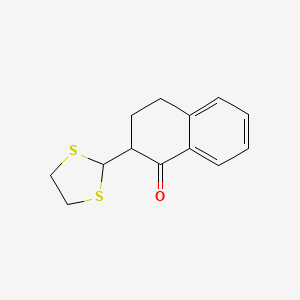
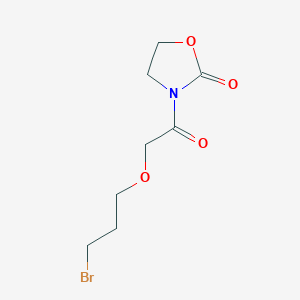
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12820504.png)
![2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)
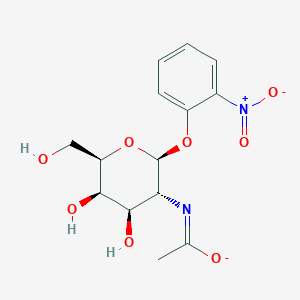

![(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12820524.png)
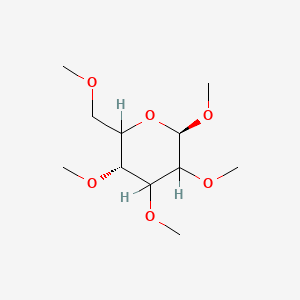
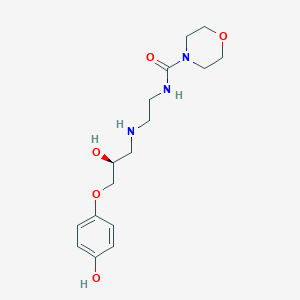
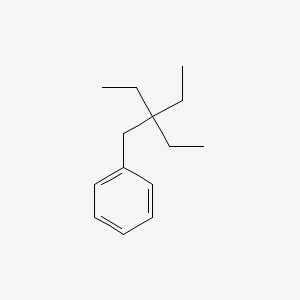
![10,16-bis(2-cyclohexyloxynaphthalen-1-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.04,9.017,22]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide](/img/structure/B12820552.png)
![5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12820560.png)
